Cas no 477956-04-0 (Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy)-)

Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy)- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy)-
- 1-bromo-3-fluoro-5-prop-2-enoxybenzene
- 477956-04-0
- 1-(allyloxy)-3-bromo-5-fluorobenzene
- 1-allyloxy-3-bromo-5-fluorobenzene
- starbld0020056
- SCHEMBL2528967
- SDGUHJAZKCARDF-UHFFFAOYSA-N
- AKOS017975309
- 1-Bromo-3-allyloxy-5-fluorobenzene
-
- MDL: MFCD20483965
- Inchi: InChI=1S/C9H8BrFO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h2,4-6H,1,3H2
- InChI Key: SDGUHJAZKCARDF-UHFFFAOYSA-N
- SMILES: C=CCOC1=CC(=CC(=C1)F)Br
Computed Properties
- Exact Mass: 229.97426Da
- Monoisotopic Mass: 229.97426Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 1.4±0.0 g/cm3
- Boiling Point: 233.6±0.0 °C at 760 mmHg
- Flash Point: 116.2±0.0 °C
- Vapor Pressure: 0.1±0.0 mmHg at 25°C
Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy)- Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB429518-1 g |
1-Bromo-3-allyloxy-5-fluorobenzene; . |
477956-04-0 | 1g |
€602.60 | 2023-06-16 | ||
abcr | AB429518-1g |
1-Bromo-3-allyloxy-5-fluorobenzene; . |
477956-04-0 | 1g |
€1338.10 | 2025-02-19 | ||
abcr | AB429518-5 g |
1-Bromo-3-allyloxy-5-fluorobenzene; . |
477956-04-0 | 5g |
€1258.60 | 2023-06-16 | ||
abcr | AB429518-5g |
1-Bromo-3-allyloxy-5-fluorobenzene; . |
477956-04-0 | 5g |
€1258.60 | 2023-09-04 |
Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy)- Related Literature
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy)-
Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy): An Overview of a Versatile Compound (CAS No. 477956-04-0)
Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy) (CAS No. 477956-04-0) is a multifaceted organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique substitution pattern, offers a wide range of applications in the development of pharmaceuticals and advanced materials. In this article, we will delve into the structural properties, synthesis methods, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.
The molecular structure of Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy) is defined by a benzene ring substituted with a bromine atom at the 1-position, a fluorine atom at the 3-position, and a propenyl ether group at the 5-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule. The bromine atom introduces electrophilic reactivity, while the fluorine atom enhances electronic effects and lipophilicity. The propenyl ether group adds flexibility and reactivity, making the compound an attractive candidate for various synthetic transformations.
Recent studies have highlighted the synthetic versatility of Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy). One notable approach involves its use as a key intermediate in the synthesis of bioactive molecules. For instance, researchers at the University of California have successfully utilized this compound to develop novel antiviral agents. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the introduction of diverse functional groups. The fluorine atom enhances the biological activity by modulating receptor interactions, while the propenyl ether group provides a handle for further functionalization.
In addition to its role in medicinal chemistry, Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy) has shown promise in materials science. A study published in the Journal of Materials Chemistry A demonstrated its utility in the synthesis of conjugated polymers for organic photovoltaic (OPV) devices. The presence of bromine and fluorine atoms in the polymer backbone improves charge transport properties and enhances device performance. The propenyl ether group facilitates polymerization reactions, leading to well-defined polymer architectures with tunable properties.
The synthesis of Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy) typically involves multi-step procedures that require careful control over reaction conditions. One common approach starts with the bromination of benzene followed by selective fluorination at the 3-position. The final step involves the introduction of the propenyl ether group via an etherification reaction. Advances in catalytic methods have significantly improved the efficiency and selectivity of these transformations, making large-scale production more feasible.
The safety and environmental impact of Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy) are important considerations in its use and handling. While benzene derivatives can pose health risks if not managed properly, modern laboratory practices and safety protocols ensure that these compounds can be handled safely. Additionally, efforts are underway to develop greener synthetic routes that minimize environmental impact and reduce waste generation.
In conclusion, Benzene, 1-bromo-3-fluoro-5-(2-propenyloxy) (CAS No. 477956-04-0) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique structural features enable a wide range of applications, from the development of novel pharmaceuticals to the synthesis of advanced materials for energy applications. Ongoing research continues to uncover new possibilities for this intriguing molecule, solidifying its position as an important player in modern chemical research.
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